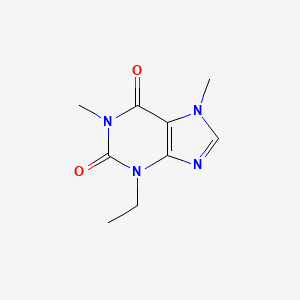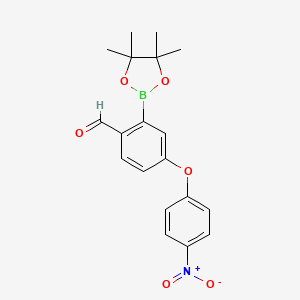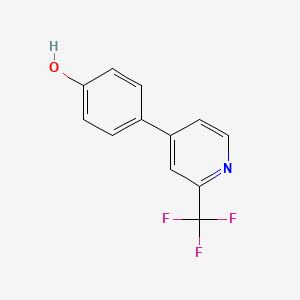
3-Ethyl-1,7-dimethyl-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,7-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its pharmacological properties and is structurally related to other methylxanthines like caffeine and theophylline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Ethyl-1,7-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
3-Ethyl-1,7-dimethyl-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 3-Ethyl-1,7-dimethyl-purine-2,6-dione involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
類似化合物との比較
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used primarily for its bronchodilator effects.
Caffeine: 1,3,7-Trimethylxanthine, widely known for its stimulant properties.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3-Ethyl-1,7-dimethyl-purine-2,6-dione is unique due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification can result in different therapeutic effects and metabolic pathways .
特性
CAS番号 |
7464-74-6 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC名 |
3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3 |
InChIキー |
KHZSLIYYSMHPLX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)





![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



